molecular formula C11H24N2O B13642619 1-(4-Isopropylpiperazin-1-yl)butan-2-ol

1-(4-Isopropylpiperazin-1-yl)butan-2-ol

Cat. No.: B13642619
M. Wt: 200.32 g/mol
InChI Key: DCGHZUFKBGGPHD-UHFFFAOYSA-N
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Description

1-(4-Isopropylpiperazin-1-yl)butan-2-ol is a chemical compound with the molecular formula C11H24N2O It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Isopropylpiperazin-1-yl)butan-2-ol typically involves the reaction of 4-isopropylpiperazine with butan-2-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity. The exact conditions can vary depending on the desired scale of production and the specific requirements of the end product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for greater control over reaction conditions and can lead to higher efficiency and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Isopropylpiperazin-1-yl)butan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

1-(4-Isopropylpiperazin-1-yl)butan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Isopropylpiperazin-1-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act on neurotransmitter systems in the CNS, influencing the release and uptake of neurotransmitters such as serotonin and dopamine. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylpiperazin-1-yl)butan-2-ol
  • 1-(4-Ethylpiperazin-1-yl)butan-2-ol
  • 1-(4-Propylpiperazin-1-yl)butan-2-ol

Uniqueness

1-(4-Isopropylpiperazin-1-yl)butan-2-ol is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific advantages in certain applications, such as increased selectivity for particular molecular targets or improved pharmacokinetic properties.

Properties

Molecular Formula

C11H24N2O

Molecular Weight

200.32 g/mol

IUPAC Name

1-(4-propan-2-ylpiperazin-1-yl)butan-2-ol

InChI

InChI=1S/C11H24N2O/c1-4-11(14)9-12-5-7-13(8-6-12)10(2)3/h10-11,14H,4-9H2,1-3H3

InChI Key

DCGHZUFKBGGPHD-UHFFFAOYSA-N

Canonical SMILES

CCC(CN1CCN(CC1)C(C)C)O

Origin of Product

United States

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